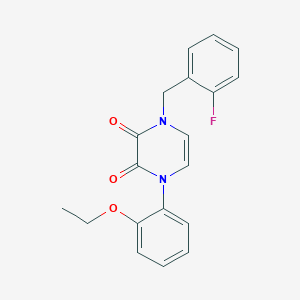

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-ethoxyphenyl)-4-(2-fluorobenzyl)pyrazine-2,3(1H,4H)-dione, also known as EFDP, is a pyrazine derivative that has gained attention in the scientific community due to its potential applications in medicinal chemistry. EFDP has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Biological Activities

Synthesis of Analogous Compounds

A study by Singh and Tomassini (2001) focuses on the synthesis of flutimide analogues, including fully substituted pyrazine-2,6-diones, which have shown to selectively inhibit cap-dependent endonuclease activity of influenza virus A. This suggests a potential application in developing therapeutic agents for treating influenza infections. The synthesis includes specifically designed aromatic analogues of flutimide, some exhibiting significant improvement in activity (S. B. Singh & J. Tomassini, 2001).

Chemical Derivatives from Marine Algae

Research by Xu et al. (2012) identified a new bromophenol C-N coupled with diketopiperazine isolated from marine red alga Symphyocladia latiuscula. This compound represents another aspect of scientific research applications, emphasizing the exploration of marine resources for novel chemical entities with potential pharmacological properties (Xiuli Xu et al., 2012).

Pyrazine Chemistry and Thermal Eliminations

Another study by Blake, Porter, and Sammes (1972) delves into the chemistry of pyrazines, particularly focusing on thermal [1,4] eliminations from 3,6-di-hydropyrazines. This research contributes to the understanding of pyrazine chemistry, offering insights into synthetic pathways that may be relevant for designing compounds with desired biological activities (K. W. Blake et al., 1972).

Heterocyclic Compound Synthesis

Studies also explore the synthesis of heterocyclic compounds, such as 4H-thieno[3,4-c]pyrazole derivatives, demonstrating analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating activities in preclinical models. These findings suggest that derivatives of the chemical structure could be synthesized and modified to enhance specific biological activities, offering potential therapeutic benefits (G. Menozzi et al., 1992).

Propiedades

IUPAC Name |

1-(2-ethoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3/c1-2-25-17-10-6-5-9-16(17)22-12-11-21(18(23)19(22)24)13-14-7-3-4-8-15(14)20/h3-12H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIUUXBOGFCTBKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

![2-(1-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2399753.png)

![4-bromo-2-{(E)-[(5-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2399754.png)

![4-({[(Furan-2-yl)methyl]amino}methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2399760.png)